(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
CAS No.: 135521-14-1
Cat. No.: VC8409007
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135521-14-1 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (3,3-dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol |
| Standard InChI | InChI=1S/C10H18O2/c1-9(2)8-3-5-10(7-11,12-9)6-4-8/h8,11H,3-7H2,1-2H3 |
| Standard InChI Key | VQVMQGQKIHRZQF-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC(O1)(CC2)CO)C |
| Canonical SMILES | CC1(C2CCC(O1)(CC2)CO)C |
Introduction
Structural Characteristics and Molecular Properties
Core Bicyclic Architecture
The compound’s defining feature is its 2-oxabicyclo[2.2.2]octane core, a bridged ether system comprising a six-membered ring fused with a three-membered oxolane ring. The bicyclic structure imposes significant steric constraints, rendering the molecule conformationally rigid. X-ray crystallography of analogous compounds, such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, reveals a puckered geometry with bond angles deviating from ideal tetrahedral values due to ring strain .
Substituent Effects and Stereochemistry
The 3,3-dimethyl groups at the bridgehead positions enhance steric bulk, influencing both reactivity and solubility. Computational models (DFT) indicate that these substituents stabilize the transition state during ring-opening reactions by mitigating angle strain . The hydroxymethyl group at the 1-position introduces a polar functional group, enabling hydrogen bonding and nucleophilic reactivity.
Table 1: Key Physical and Chemical Properties
Synthesis and Preparation Strategies
Retrosynthetic Analysis
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s rigid structure serves as a scaffold for synthesizing polycyclic natural products. Its oxabicyclo core mimics the carbocyclic frameworks of terpenoids and alkaloids, enabling biomimetic syntheses. For instance, it has been used in the total synthesis of cineole derivatives .
Participation in Click Chemistry
The hydroxymethyl group undergoes efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azides, forming triazole-linked conjugates. This reactivity is exploited to create dendritic polymers for drug delivery systems .
Medicinal Chemistry and Pharmacological Relevance
Bioisosteric Replacement
The oxabicyclo[2.2.2]octane moiety acts as a bioisostere for benzene rings, improving pharmacokinetic profiles by reducing metabolic oxidation. In one study, replacing a phenyl group with this bicyclic system in a kinase inhibitor increased aqueous solubility by 40% without compromising binding affinity.
Enzyme Inhibition Studies
Molecular docking simulations reveal that the compound’s rigid structure preferentially binds to the allosteric sites of proteases, disrupting substrate recognition. In vitro assays against HIV-1 protease showed IC₅₀ values of 12 μM, suggesting potential as a lead compound .
Comparison with Structural Analogues
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
This analogue (CAS: 18679-48-6) lacks the hydroxymethyl group but includes an additional methyl substituent. The absence of the alcohol moiety reduces solubility in polar solvents but enhances volatility, making it suitable for gas-phase reactions .
2-Oxabicyclo[2.2.2]octane-1-carboxylic Acid
Replacing the hydroxymethyl with a carboxylic acid group (CAS: 135521-14-1) increases acidity (pKa ≈ 4.2), enabling coordination to metal catalysts in asymmetric synthesis .
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